1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as t-BMP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrazolo[3,4-d]pyrimidine family of heterocyclic compounds, which are characterized by their five-membered rings containing two nitrogen atoms. t-BMP has been studied for its ability to bind to proteins, its potential as a drug target, and its use as a fluorescent probe for imaging.
Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolopyrimidine Scaffold
1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolopyrimidine scaffold, which is recognized for its wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) of pyrazolopyrimidine derivatives has garnered significant attention for the development of drug-like candidates, highlighting the potential for further exploration of this scaffold in medicinal chemistry. This scaffold's application as a building block for drug development underscores its importance in designing new therapeutic agents targeting various diseases (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives, including those similar to 1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been enhanced by the use of hybrid catalysts. These catalysts facilitate the development of pyrimidine scaffolds through one-pot multicomponent reactions, showcasing the role of catalysts in creating complex molecular structures efficiently. This approach is pivotal for the synthesis of lead molecules in pharmaceutical research, demonstrating the versatility of pyrimidine derivatives in drug development (Parmar et al., 2023).
Pyrazolopyrimidines in Kinase Inhibition
Pyrazolopyrimidines have been identified as key scaffolds in the design of kinase inhibitors, highlighting their ability to interact with kinases through multiple binding modes. This interaction is crucial for the development of therapeutic agents targeting a broad range of kinase-related diseases. The versatility of pyrazolopyrimidines in kinase inhibition underscores their potential in the discovery and development of new kinase inhibitors, illustrating the scaffold's significance in targeting various molecular pathways involved in disease processes (Wenglowsky, 2013).
properties
IUPAC Name |
1-tert-butyl-3-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-16(2,3)21-15-12(14(17)18-9-19-15)13(20-21)10-7-5-6-8-11(10)22-4/h5-9H,1-4H3,(H2,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTHZWYQSRZYEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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